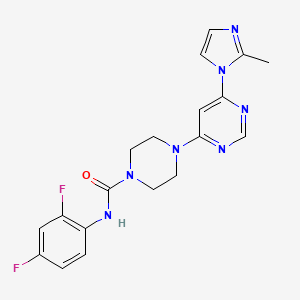

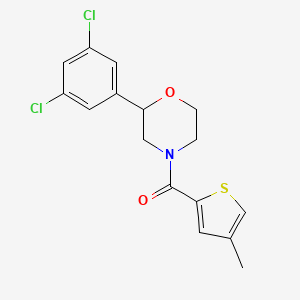

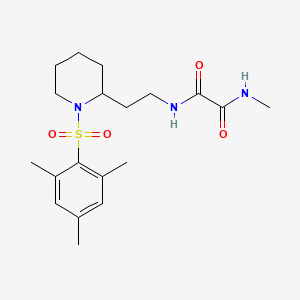

![molecular formula C20H21ClN2O2 B2901916 Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1041704-16-8](/img/structure/B2901916.png)

Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related spiro[indoline-3,4’-piperidines] involves stereoselective approaches to spirocyclic oxindoles . Another method involves a one-pot synthesis via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile . The key steps in the synthesis of a related spirocyclic oxindole involved dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole .科学的研究の応用

Synthesis and Chemical Properties

Efficient Synthesis Methods : An efficient synthesis approach for a spirocyclic oxindole analogue, similar to Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate, has been developed. This method involves key steps like dianion alkylation and cyclization, leading to the target compound without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006).

Novel Synthesis Routes : Innovative approaches for synthesizing functionalized 4H-Pyrano(3,2-c)pyridines have been explored, which could potentially be applied to the synthesis of compounds like this compound (Mekheimer, Mohamed, & Sadek, 1997).

Biological Applications and Studies

Potential Antidepressant Activity : Research on similar compounds, such as 1-arylspiro[indoline-3,4'-piperidine]s, has shown potential antidepressant activity, suggesting that this compound could be explored for similar uses (Ong et al., 1983).

Inhibition of Topoisomerase IIα : Studies on similar spiro compounds have indicated potential as inhibitors of human topoisomerase IIα, an enzyme crucial for DNA replication and cell division, suggesting a possible role in anticancer therapies (Sharma et al., 2021).

Antitumor Activity : Research on derivatives of 1'-methylspiro[indoline-3,4'-piperidine] has shown significant antiproliferative activities against various cell lines, hinting at the potential of this compound in antitumor applications (Li et al., 2020).

Anti-inflammatory Properties : Novel spiro compounds have been synthesized and evaluated for anti-inflammatory activity, suggesting a possible area of application for this compound (Reddy & Saini, 2013).

作用機序

Target of Action

Compounds with a piperidine nucleus, such as this one, have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

The inherent three-dimensional nature and rigidity of spirocyclic compounds, such as this one, often lead to good affinity to 3d proteins, thus converting these scaffolds into attractive synthetic targets in organic chemistry and drug discovery projects .

Biochemical Pathways

Spiroindole and spirooxindole scaffolds, which are structurally similar to this compound, have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .

Pharmacokinetics

The compound’s molecular weight of 22271 could potentially influence its bioavailability.

Result of Action

Compounds with a piperidine nucleus, such as this one, have been utilized in various therapeutic applications, indicating potential beneficial effects .

特性

IUPAC Name |

benzyl 5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCDCBJWYWCCDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC3=C2C=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

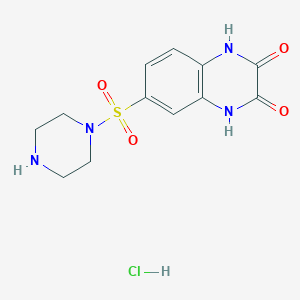

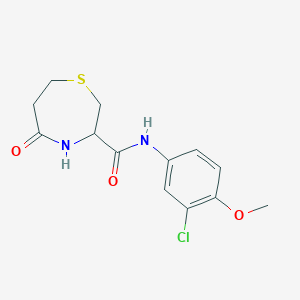

![3-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2901835.png)

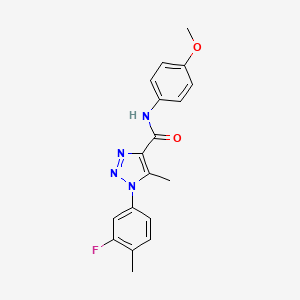

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2901840.png)

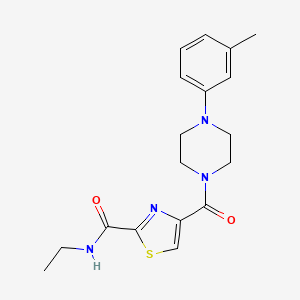

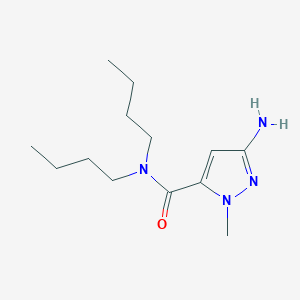

![7-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2901845.png)

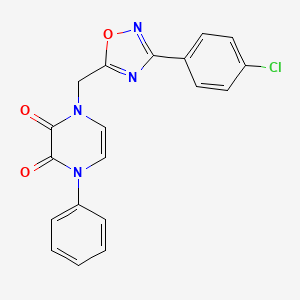

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2901847.png)

![2-(7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2901849.png)